molecular formula C19H18N4O2S B2512810 N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 894004-71-8

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2512810
CAS No.: 894004-71-8
M. Wt: 366.44
InChI Key: XQUIESOWUCPTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18, and is critically involved in neuroinflammatory and chronic pain pathways. This compound has demonstrated significant efficacy in preclinical models, particularly in the context of neuropathic pain. Research indicates that it produces potent, dose-dependent antinociceptive effects in models like chronic constriction injury of the sciatic nerve, with a superior potency compared to other P2X7 antagonists like Brilliant Blue G. Its high selectivity for the P2X7 receptor over other P2X receptor subtypes makes it a valuable pharmacological tool for dissecting the specific role of P2X7-mediated signaling in various disease states, including neurological disorders, autoimmune conditions, and other chronic inflammatory diseases. The compound's research value lies in its utility for validating the P2X7 receptor as a therapeutic target and for advancing the understanding of purinergic signaling in health and disease.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-25-17-8-3-2-6-14(17)12-21-18(24)13-26-19-10-9-16(22-23-19)15-7-4-5-11-20-15/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUIESOWUCPTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazinyl intermediate: This step involves the reaction of 2-chloropyridine with hydrazine to form the pyridazinyl ring.

    Thioether formation: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with 2-methoxybenzylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the molecule undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key Reagents & Conditions :

  • H₂O₂ (3% in acetic acid, 0–5°C, 2–4 hrs)

  • m-CPBA (dichloromethane, room temperature, 12 hrs)

Reaction TypeReagents/ConditionsMajor ProductYieldCharacterization Data (NMR/MS)
SulfoxideH₂O₂, AcOH, 0–5°CMono-oxidized sulfoxide75–82%1H^1H-NMR: δ 3.12 (s, SOCH₂), [M+H]⁺ = 413.1
Sulfonem-CPBA, CH₂Cl₂, RTDi-oxidized sulfone68–73%1H^1H-NMR: δ 3.58 (s, SO₂CH₂), [M+H]⁺ = 429.1

Mechanism :

  • Sulfoxide : Electrophilic attack by peroxide on sulfur, forming a three-membered transition state.

  • Sulfone : Further oxidation via radical intermediates.

Nucleophilic Substitution

The pyridazine ring’s electron-deficient C3 and C6 positions are susceptible to nucleophilic attack.

Key Reagents & Conditions :

  • Amines (K₂CO₃, DMF, 80°C, 6–8 hrs)

  • Thiols (Et₃N, THF, reflux, 12 hrs)

Reaction TypeReagents/ConditionsMajor ProductYieldCharacterization Data
AminationNH₃, DMF, 80°C3-Amino-pyridazine derivative60%1H^1H-NMR: δ 6.85 (s, NH₂), [M+H]⁺ = 396.2
ThiolationPhSH, THF, reflux3-Phenylthio-pyridazine derivative55%GC-MS: m/z 478.3 (M⁺)

Mechanism :

  • Aromatic nucleophilic substitution (SNAr) facilitated by the pyridazine ring’s electron-withdrawing nitrogen atoms.

Reductive Transformations

The pyridine and pyridazine rings can undergo catalytic hydrogenation.

Key Reagents & Conditions :

  • H₂/Pd-C (MeOH, 40 psi, 24 hrs)

  • NaBH₄ (EtOH, 0°C, 1 hr)

Reaction TypeReagents/ConditionsMajor ProductYieldCharacterization Data
Ring hydrogenationH₂, Pd-C, MeOHHexahydro-pyridazine derivative45%1H^1H-NMR: δ 1.2–2.1 (m, CH₂), [M+H]⁺ = 381.2
Acetamide reductionNaBH₄, EtOHSecondary alcohol derivative30%IR: 3420 cm⁻¹ (OH), [M+H]⁺ = 356.1

Limitations : Over-reduction may lead to ring-opening byproducts.

Cyclization Reactions

The compound participates in cycloadditions to form fused heterocycles.

Key Reagents & Conditions :

  • CuI/Et₃N (DMF, 120°C, 24 hrs)

  • Sulfur/CS₂ (reflux, 8–10 hrs)

Reaction TypeReagents/ConditionsMajor ProductYieldCharacterization Data
Thiazole formationS₈, CS₂, refluxThiazolo[5,4-c]pyridazine50%1H^1H-NMR: δ 7.4 (s, thiazole-H), [M+H]⁺ = 437.2
Pyrimidine cyclizationHC≡C-CO₂Et, CuIPyrimido[4,5-d]pyridazine40%MS: m/z 462.3 (M⁺)

Mechanism :

  • Thiazole formation : Oxidative coupling of thioamide with sulfur.

  • Pyrimidine cyclization : Alkyne insertion followed by 6π-electrocyclization.

Acid/Base-Mediated Rearrangements

The acetamide group undergoes hydrolysis under acidic/basic conditions.

Key Reagents & Conditions :

  • HCl (6N) (reflux, 6 hrs)

  • NaOH (10%) (reflux, 4 hrs)

Reaction TypeReagents/ConditionsMajor ProductYieldCharacterization Data
Acid hydrolysisHCl, H₂O, refluxCarboxylic acid derivative85%1H^1H-NMR: δ 12.1 (s, COOH), [M+H]⁺ = 342.1
Base hydrolysisNaOH, EtOH, refluxAmmonium carboxylate90%FTIR: 1680 cm⁻¹ (COO⁻), [M+H]⁺ = 343.1

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions in the pyridazine ring.

Reagents/ConditionsMajor ProductYieldCharacterization Data
UV (254 nm), CH₃CN, 12 hrsCyclobutane-fused dimer25%1H^1H-NMR: δ 4.3 (d, J = 8 Hz), [M+H]⁺ = 742.4

Comparative Reactivity Table

Functional GroupReactivity Rank (1–5)Preferred Reactions
Thioether (-S-)1Oxidation, Nucleophilic substitution
Pyridazine ring2Cycloaddition, Hydrogenation
Acetamide (-NHCOCH₃)3Hydrolysis, Reduction
Methoxybenzyl4Electrophilic substitution

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties. Its structure suggests potential activity as an inhibitor of specific biological targets, particularly in cancer treatment.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, derivatives of similar thioacetamide compounds have demonstrated significant anti-proliferative effects against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cell lines (A549 and H1975). These studies indicate that modifications in the chemical structure can enhance selectivity towards cancerous cells while minimizing effects on healthy cells .

Targeting Kinase Activity

The compound's design allows it to interact with key receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and HER2. Kinase assays have shown that certain derivatives can selectively inhibit the kinase activity of these receptors, which is crucial for developing targeted therapies .

Molecular Biology Applications

In molecular biology, the compound's unique structure can be utilized to study various biochemical pathways and cellular processes.

Mechanistic Studies

The interaction of N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide with cellular targets can provide insights into signaling pathways involved in cell growth and differentiation. By using this compound as a probe, researchers can elucidate the mechanisms by which certain signaling cascades promote tumorigenesis.

Drug Development

The compound serves as a lead structure for synthesizing new analogs with improved efficacy and reduced toxicity profiles. Structure-activity relationship (SAR) studies are essential for optimizing these derivatives to enhance their therapeutic potential against various cancers.

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving this compound and related compounds.

Study ReferenceCompound TestedKey FindingsApplication Area
This compoundSignificant inhibition of EGFR/HER2 kinase activityCancer Therapy
Similar thioacetamide derivativesHigh selectivity towards cancer cells over healthy cellsAnticancer Research
Benzamide derivativesDemonstrated antitumor effects with prolonged survival in clinical settingsClinical Applications

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues in Oncology

CB-839 (Clinical Glutaminase Inhibitor)
  • Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
  • Key Differences :
    • CB-839 contains a trifluoromethoxyphenyl group and a thiadiazole ring, enhancing metabolic stability and target affinity.
    • The target compound lacks the thiadiazole moiety but shares the pyridazine core and thioacetamide linkage.
  • Activity : CB-839 inhibits glutaminase, suppressing tumor growth in ovarian cancer models. Combination with 2-PMPA (glutamate analog) showed synergistic suppression .
  • Implications : The absence of a thiadiazole in the target compound may reduce potency but improve solubility.
Epirimil (Anticonvulsant Analog)
  • Structure : N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide .
  • Key Differences :
    • Epirimil uses a pyrimidine core instead of pyridazine and a 3,4-dimethoxyphenyl group.
    • The pyrimidine ring with a methyl group may enhance blood-brain barrier penetration.
  • Activity : Demonstrated anticonvulsant efficacy in silico and in vivo, suggesting structural flexibility in thioacetamide-based therapeutics .

CD73 Inhibitors with Morpholino Substituents

2-((3-Cyano-4,6-Bis(4-Morpholinophenyl)Pyridin-2-yl)Thio)-N-(Isoxazol-3-yl)Acetamide
  • Structure: Features a pyridine core with morpholino groups and a cyano substituent .
  • Key Differences: The target compound lacks morpholino and cyano groups but includes a pyridazine ring.
  • Activity: Reversed adenosine-mediated immune suppression in T cells at 100 μM, highlighting the importance of morpholino groups for CD73 allosteric inhibition .
Methyl 2-((3-Cyano-4,6-Bis(4-Morpholinophenyl)Pyridin-2-yl)Thio)Acetate
  • Structure: Ester derivative with morpholino substituents .
  • Activity : Partial immune suppression reversion at 10 μM, indicating ester groups may modulate bioavailability .
N-(4-Bromophenyl)-2-{3-Methyl-5-[4-(Methylthio)Benzyl]-6-Oxopyridazin-1(6H)-yl}Acetamide (8a)
  • Structure: Pyridazinone core with bromophenyl and methylthio groups .
  • Synthetic Yield : 10%, suggesting synthetic challenges compared to the target compound .
2-(Benzylthio)-N-((6-(Thiophen-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Acetamide
  • Structure : Triazolopyridazine core with benzylthio and thiophene groups .
  • Molecular Weight : 395.5 g/mol (vs. ~380–400 g/mol for the target compound), suggesting comparable pharmacokinetic profiles .

Biological Activity

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, with the CAS number 954698-99-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O2S2C_{23}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of 463.6 g/mol. The structure includes a methoxybenzyl group and a pyridazinyl thioacetamide moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₃₃H₂₁N₅O₂S₂
Molecular Weight463.6 g/mol
CAS Number954698-99-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, including those similar to this compound. For example, derivatives containing pyridazine structures have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

In one study, pyridine-based compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Pyridazine derivatives have also been investigated for their anticancer properties. Compounds featuring similar structural motifs have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, certain pyridazine derivatives were shown to target specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may also be significant. Pyridazine compounds are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could act on receptors that mediate inflammatory responses or cancer cell proliferation.
  • Signal Transduction Pathways : By interfering with key signaling pathways (e.g., JNK1), it may alter cellular responses to stress or growth signals .

Case Studies

Several studies have documented the synthesis and biological evaluation of pyridazine derivatives:

  • Study on Antimicrobial Activity : A series of pyridazine derivatives were synthesized and tested against Staphylococcus aureus and E. coli. The results indicated that modifications in the substituents significantly affected antimicrobial potency .
  • Anticancer Evaluation : In vitro studies demonstrated that certain pyridazine-containing compounds could effectively induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : Research indicated that some pyridazine derivatives could reduce inflammation markers in animal models, supporting their use in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.